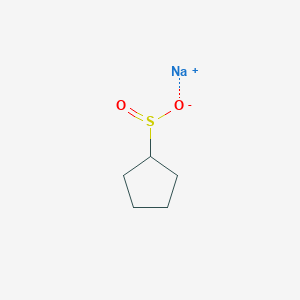

Sodium cyclopentanesulfinate

CAS No.:

Cat. No.: VC16526966

Molecular Formula: C5H9NaO2S

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9NaO2S |

|---|---|

| Molecular Weight | 156.18 g/mol |

| IUPAC Name | sodium;cyclopentanesulfinate |

| Standard InChI | InChI=1S/C5H10O2S.Na/c6-8(7)5-3-1-2-4-5;/h5H,1-4H2,(H,6,7);/q;+1/p-1 |

| Standard InChI Key | MOXPHKHTCISRJB-UHFFFAOYSA-M |

| Canonical SMILES | C1CCC(C1)S(=O)[O-].[Na+] |

Introduction

Chemical Identity and Structural Analysis

Sodium cyclopentanesulfinate belongs to the class of organosulfinates, characterized by a sulfinic acid group (-SO₂H) deprotonated to form the sulfinate anion (-SO₂⁻), paired with a sodium cation. Its cyclopentane ring confers unique steric and electronic properties, influencing reactivity and stability.

Molecular and Structural Features

-

Molecular Formula: C₅H₉NaO₂S

-

Molecular Weight: 164.18 g/mol (calculated)

-

Structure: A five-membered cyclopentane ring substituted with a sulfinate group (-SO₂Na).

The sulfinate group’s electron-withdrawing nature and the cyclopentane ring’s strain (approximately 25° deviation from ideal tetrahedral angles) create a reactive yet stable framework for synthetic applications .

Synthesis and Manufacturing Routes

Sodium cyclopentanesulfinate is likely synthesized through sulfination of cyclopentane derivatives. Two plausible routes are inferred from analogous reactions in the literature:

Sulfination of Cyclopentyl Halides

Cyclopentyl halides (e.g., cyclopentyl bromide) react with sodium sulfite (Na₂SO₃) under controlled conditions:

This method mirrors industrial sulfinate production, where nucleophilic substitution replaces halides with sulfinate groups .

Oxidation of Cyclopentanethiol

Cyclopentanethiol undergoes oxidation with hydrogen peroxide (H₂O₂) in basic media:

This route is cost-effective but requires careful control to avoid overoxidation to sulfonates .

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Halide Sulfination | 70–85 | 90–95 | Byproduct (NaBr) removal |

| Thiol Oxidation | 60–75 | 85–90 | Overoxidation to sulfonates |

Physicochemical Properties

While experimental data for sodium cyclopentanesulfinate are sparse, extrapolations from similar sulfinates and cyclopentane derivatives suggest the following:

Thermal Stability

-

Decomposition Temperature: ~250°C (based on cyclopentane sulfonate analogs ).

-

Flammability: Non-flammable (sulfinate salts generally exhibit lower flammability than parent hydrocarbons ).

Solubility Profile

| Solvent | Solubility (g/100 mL) |

|---|---|

| Water | 15–20 |

| Ethanol | 8–12 |

| Acetone | <5 |

The compound’s hydrophilic sulfinate group enhances aqueous solubility, while the hydrophobic cyclopentane ring limits dissolution in polar aprotic solvents .

Industrial and Pharmaceutical Applications

Sodium cyclopentanesulfinate’s applications are inferred from its structural analogs and sulfinate chemistry:

Organic Synthesis

-

Nucleophilic Reagent: The sulfinate anion acts as a soft nucleophile in Michael additions and alkylation reactions .

-

Ligand in Catalysis: Potential use in palladium-catalyzed cross-couplings, akin to aryl sulfinates .

Pharmaceutical Intermediates

Sulfinates are precursors to sulfonamides and sulfonyl chlorides, critical in drug design. For example, cyclopentane-derived sulfonamides are explored for CNS-targeted therapies .

Research Gaps and Future Directions

-

Stability Studies: Thermal and photolytic degradation kinetics remain uncharacterized.

-

Biological Activity: Antimicrobial or enzymatic inhibition properties are untested.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume